molecular formula C11H15NO B6307053 4-Methyl-2-phenylmorpholine CAS No. 21532-10-5

4-Methyl-2-phenylmorpholine

Cat. No.: B6307053
CAS No.: 21532-10-5
M. Wt: 177.24 g/mol
InChI Key: FXDYCASQPGXSMZ-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylmorpholine is a chemical compound with the molecular formula C11H15NO It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylmorpholine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylaminoethanol with phenacyl acetate. The reaction typically occurs under controlled conditions, such as heating with formic acid at 180°C for 20 hours .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.

Scientific Research Applications

4-Methyl-2-phenylmorpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of prostaglandins, which play a role in inflammation and pain. By blocking the reuptake of norepinephrine and dopamine, it increases the release of these neurotransmitters, leading to various physiological effects .

Comparison with Similar Compounds

    Phenmetrazine: A psychostimulant drug with similar structural features.

    Phendimetrazine: Another stimulant used as an appetite suppressant.

    Isophenmetrazine: A compound with similar pharmacological properties.

Uniqueness: 4-Methyl-2-phenylmorpholine is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-7-8-13-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDYCASQPGXSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309828
Record name 4-Methyl-2-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21532-10-5
Record name 4-Methyl-2-phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21532-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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